molecular formula C19H18N4O2S B2429796 2-(Pyridin-4-ylsulfanyl)-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one CAS No. 2097930-53-3

2-(Pyridin-4-ylsulfanyl)-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one

Cat. No. B2429796
CAS RN: 2097930-53-3
M. Wt: 366.44
InChI Key: RCTRXFDYZHISGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Pyridin-4-ylsulfanyl)-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one, also known as P4S, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound has been synthesized using various methods and has been found to have several biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-(Pyridin-4-ylsulfanyl)-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one is not fully understood, but studies have shown that it inhibits the activity of the enzyme thioredoxin reductase. Thioredoxin reductase is an important enzyme that regulates cellular redox balance and is overexpressed in many types of cancer cells. Inhibition of thioredoxin reductase by 2-(Pyridin-4-ylsulfanyl)-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one leads to an increase in oxidative stress and ultimately induces apoptosis.
Biochemical and Physiological Effects:
2-(Pyridin-4-ylsulfanyl)-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one has been found to have several biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, 2-(Pyridin-4-ylsulfanyl)-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one has been found to have antioxidant properties and can protect cells from oxidative damage. 2-(Pyridin-4-ylsulfanyl)-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one has also been found to have neuroprotective properties and can be used to treat neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(Pyridin-4-ylsulfanyl)-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one in lab experiments is its high potency. 2-(Pyridin-4-ylsulfanyl)-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one has been found to be effective at low concentrations, which makes it a cost-effective option for researchers. However, 2-(Pyridin-4-ylsulfanyl)-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one is also highly reactive and can easily oxidize, which can make it difficult to handle in lab experiments. In addition, 2-(Pyridin-4-ylsulfanyl)-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one has a short half-life, which means that it needs to be administered frequently in order to maintain its effectiveness.

Future Directions

There are several future directions for the use of 2-(Pyridin-4-ylsulfanyl)-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one in scientific research. One area of interest is the development of 2-(Pyridin-4-ylsulfanyl)-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one-based drugs for the treatment of cancer and inflammatory diseases. Another area of interest is the use of 2-(Pyridin-4-ylsulfanyl)-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one as a tool for studying the role of thioredoxin reductase in cellular redox balance. Additionally, 2-(Pyridin-4-ylsulfanyl)-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one can be used as a lead compound for the development of new drugs that target thioredoxin reductase. Finally, further studies are needed to fully understand the mechanism of action of 2-(Pyridin-4-ylsulfanyl)-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one and its potential applications in scientific research.
Conclusion:
In conclusion, 2-(Pyridin-4-ylsulfanyl)-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one is a chemical compound that has potential applications in scientific research, particularly in the field of cancer research. 2-(Pyridin-4-ylsulfanyl)-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one has been found to have anti-cancer, anti-inflammatory, antioxidant, and neuroprotective properties. While 2-(Pyridin-4-ylsulfanyl)-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one has several advantages for lab experiments, it also has limitations due to its reactivity and short half-life. Further studies are needed to fully understand the mechanism of action of 2-(Pyridin-4-ylsulfanyl)-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one and its potential applications in scientific research.

Synthesis Methods

2-(Pyridin-4-ylsulfanyl)-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one can be synthesized using various methods, but the most commonly used method is the reaction between 2-pyridinethiol and 3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxylic acid ethyl ester. The reaction is catalyzed by triethylamine and the product is purified using column chromatography. The yield of the product is around 60%.

Scientific Research Applications

2-(Pyridin-4-ylsulfanyl)-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one has been found to have potential applications in scientific research, particularly in the field of cancer research. Studies have shown that 2-(Pyridin-4-ylsulfanyl)-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one inhibits the growth of cancer cells and induces apoptosis. 2-(Pyridin-4-ylsulfanyl)-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one has also been found to have anti-inflammatory properties and can be used to treat inflammatory diseases. In addition, 2-(Pyridin-4-ylsulfanyl)-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one has been found to have potential applications in drug discovery, as it can be used as a lead compound for the development of new drugs.

properties

IUPAC Name

2-pyridin-4-ylsulfanyl-1-(3-quinoxalin-2-yloxypyrrolidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2S/c24-19(13-26-15-5-8-20-9-6-15)23-10-7-14(12-23)25-18-11-21-16-3-1-2-4-17(16)22-18/h1-6,8-9,11,14H,7,10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCTRXFDYZHISGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC3=CC=CC=C3N=C2)C(=O)CSC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Pyridin-4-ylsulfanyl)-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one

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